disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate
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Overview
Description
Disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate, also known as Acid Red 106, is a synthetic azo dye. This compound is widely used in various industries, particularly in textile and paper manufacturing, due to its vibrant red color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate typically involves the diazotization of aniline followed by coupling with N-(4-methylphenyl)sulfonyl-4-hydroxy-3-naphthalenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonated naphthalene derivatives.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of aromatic amines.
Substitution: The sulfonyl and hydroxyl groups can participate in substitution reactions, often leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions include various sulfonated and aminated derivatives of naphthalene, which can have different applications depending on their functional groups .
Scientific Research Applications
Disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics.
Mechanism of Action
The mechanism of action of disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate primarily involves its ability to form stable complexes with various substrates. The azo bond and sulfonyl groups play crucial roles in binding to different molecules, facilitating its use in various applications. The compound’s interaction with molecular targets often involves hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-hydroxy-3-[(2-methoxyphenyl)diazenyl]-5-{[(4-methylphenyl)sulfonyl]amino}-2,7-naphthalenedisulfonate
- Disodium 4-hydroxy-3-phenylazo-5-[(4-methylphenyl)sulfonylamino]-2,7-naphthalenedisulfonate
Uniqueness
Disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and stability. Its vibrant red color and ability to form stable complexes make it particularly valuable in industrial applications .
Properties
Molecular Formula |
C23H17N3Na2O9S3 |
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Molecular Weight |
621.6 g/mol |
IUPAC Name |
disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C23H19N3O9S3.2Na/c1-14-7-9-17(10-8-14)36(28,29)26-19-13-18(37(30,31)32)11-15-12-20(38(33,34)35)22(23(27)21(15)19)25-24-16-5-3-2-4-6-16;;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
MHEPHJHRLWJBBX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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